molecular formula C22H21N3OS B14979800 5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14979800
M. Wt: 375.5 g/mol
InChI Key: GYQYCJWHRFXDRA-UHFFFAOYSA-N
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Description

The compound “5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic molecule that features a pyrrolone core, substituted with various functional groups including an amino group, a phenylpropyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolyl Group: This step may involve the reaction of the pyrrolone intermediate with a thiazole derivative under conditions that promote nucleophilic substitution.

    Addition of the Phenylpropyl Group: This can be done through a Friedel-Crafts alkylation reaction.

    Amination: The final step involves introducing the amino group, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolone core.

    Substitution: The phenyl rings and the thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may serve as a building block for advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes.

Industry

    Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties.

    Dye and Pigment Production: Its aromatic structure makes it suitable for use in dyes and pigments.

Mechanism of Action

The mechanism of action of “5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiazole and pyrrolone moieties could play a role in binding to the target site, while the phenylpropyl group might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-phenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-oxazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

The unique combination of functional groups in “5-amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” imparts distinct chemical and biological properties. The presence of both thiazole and pyrrolone rings, along with the phenylpropyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

5-imino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3OS/c23-21-20(22-24-18(15-27-22)17-11-5-2-6-12-17)19(26)14-25(21)13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,15,23,26H,7,10,13-14H2

InChI Key

GYQYCJWHRFXDRA-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCCC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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